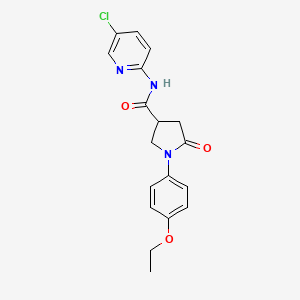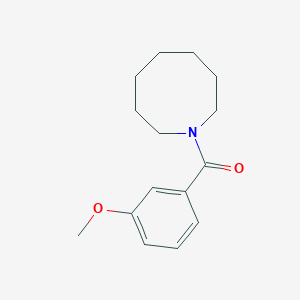
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CE-245677, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are signaling molecules that play a role in many physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, CE-245677 can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting FAAH, the enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors in the body, which are involved in many physiological processes, including pain, inflammation, and anxiety.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors in the body, which are involved in many physiological processes, including pain, inflammation, and anxiety. By increasing the levels of endocannabinoids, this compound can potentially modulate these processes and provide therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it may not accurately reflect the effects of endocannabinoids in the body, as it is a synthetic compound that does not occur naturally.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to further investigate its therapeutic potential in various disease models, including neuropathic pain, inflammatory bowel disease, and anxiety disorders. Additionally, research could focus on optimizing the synthesis of this compound to improve yield and purity, as well as developing new compounds with improved pharmacokinetic properties. Finally, research could explore the role of endocannabinoids and FAAH inhibition in other physiological processes, such as immune function and metabolism.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-ethoxybenzaldehyde with 5-chloro-2-pyridinecarboxylic acid to form an intermediate compound. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product. The synthesis of this compound has been optimized to improve yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have analgesic effects in models of neuropathic pain, as well as anti-inflammatory effects in models of inflammatory bowel disease. Additionally, this compound has been shown to have anxiolytic effects in models of anxiety, suggesting potential use in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-2-25-15-6-4-14(5-7-15)22-11-12(9-17(22)23)18(24)21-16-8-3-13(19)10-20-16/h3-8,10,12H,2,9,11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNRZMCNMVUKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide](/img/structure/B5318822.png)
![allyl 5-[4-(acetyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318827.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-N-methylnicotinamide](/img/structure/B5318836.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5318846.png)
![N-cyclopropyl-1'-[6-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5318847.png)
![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5318859.png)
![4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5318866.png)
![7-(2,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318868.png)


![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5318888.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-N,4-dimethylaniline](/img/structure/B5318896.png)
